molecular formula C23H18N2O4 B8792601 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid

2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid

Cat. No.: B8792601
M. Wt: 386.4 g/mol
InChI Key: UDTOEGLUGAXBLG-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid

InChI

InChI=1S/C23H18N2O4/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)25-20-13-16(23(26)27)7-12-19(20)24-21/h3-13H,1-2H3,(H,26,27)

InChI Key

UDTOEGLUGAXBLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Briefly, the AB2 monomer, 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, is synthesized by condensing 3,4-diaminobenzoic acid and 4,4′-dimethoxybenzil to afford 2,3-bis(4-methoxyphenyl) quinoxaline-6-carboxylic acid, followed by demethylation in hydrobromic acid in acetic acid to form 2,3-bis(4-hydroxyphenyl) quinoxaline-6-carboxylic acid. The latter is then nitrated using nitric acid (70% conc.) in acetic acid at room temperature, yielding 2,3-bis(3-nitro-4-hydroxyphenyl) quinoxaline-6-carboxylic acid. The desired monomer is prepared by catalytic reduction in the presence of palladium catalyst in 10% hydrochloric acid.
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